![molecular formula C15H15N3OS B2713297 2-benzoyl-N-benzylhydrazinecarbothioamide CAS No. 120811-69-0](/img/structure/B2713297.png)
2-benzoyl-N-benzylhydrazinecarbothioamide
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Description
2-Benzoyl-N-benzylhydrazinecarbothioamide is a chemical compound with the CAS number 120811-69-0 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 2-benzoyl-N-benzylhydrazinecarbothioamide involves aromatic isothiocyanates and aromatic substituted hydrazides in the presence of triethylamine . The reaction mixture is stirred at room temperature, and then the solvents are removed on a rotary evaporator. The residue is triturated with diethyl ether-ethyl acetate to afford the desired thiosemicarbazide .Molecular Structure Analysis
The molecular structure of 2-benzoyl-N-benzylhydrazinecarbothioamide is represented by the formula C15H15N3OS . The molecular weight of the compound is 285.37 .Chemical Reactions Analysis
2-Benzoyl-N-benzylhydrazinecarbothioamide is involved in various chemical reactions. It reacts with triethylamine in tetrahydrofuran at 20℃ for 16 hours . It also reacts in ethanol for 3 hours under reflux conditions . In N,N-dimethyl-formamide, it reacts at 20℃ for 4 hours .Scientific Research Applications
Corrosion Inhibition
2-benzoyl-N-benzylhydrazinecarbothioamide (BHCTA) has been investigated as an organic inhibitor for the corrosion of copper substrate in a 3.5 wt.% sodium chloride electrolyte . The inhibition efficiency of BHCTA was examined using electrochemical, chemical, and theoretical tools . The outcomes indicated a supreme inhibition efficiency of BHCTA which exceeded 95% upon the addition of 1.00 mM of BHCTA .
Adsorption Properties
The adsorption of BHCTA on the copper surface was discovered to obey Langmuir isotherm . The resulting value of ΔGads0 = −35.7 kJ mol−1 indicates that BHCTA molecules adsorb on the copper surface through a spontaneous mix of physisorption and chemisorption processes .
Surface Morphology Examination
A scanning electron microscope was used to examine the effect of BHCTA adsorption on the morphology of the copper surface . Theoretical calculations showed that BHCTA has good adsorption properties on Cu substrate .
Chemical Manufacturing
2-benzoyl-N-benzylhydrazinecarbothioamide is also used in the manufacturing of chemicals . It is available from various suppliers and manufacturers .
Polymorphism Study
The polymorphism of 2-benzoyl-N-benzylhydrazinecarbothioamide has been studied under ambient and non-ambient temperature conditions . This work presents crystallization and thermal characterization of the compound .
X-ray Diffraction Analysis
The compound was also analyzed by means of single-crystal and powder X-ray diffraction with variable temperatures . This analysis provides valuable insights into the structural properties of the compound .
properties
IUPAC Name |
1-benzamido-3-benzylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-14(13-9-5-2-6-10-13)17-18-15(20)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFOGOFFRAZHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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